

An In-depth Technical Guide to 1-Piperidinocyclohexanecarbonitrile (PCC)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Piperidinocyclohexanecarbonitrile
Cat. No.:	B162700

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Piperidinocyclohexanecarbonitrile (PCC), a synthetic organic compound, is a notable precursor in the illicit synthesis of phencyclidine (PCP), a potent dissociative anesthetic with significant abuse potential. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of PCC. It also delves into its toxicological profile and its pivotal role in the manufacturing of PCP, including the subsequent biological signaling pathways affected by PCP. This document is intended to serve as a crucial resource for researchers, scientists, and professionals in drug development and forensic chemistry, offering detailed experimental protocols and data presented for clarity and comparative analysis.

Molecular Structure and Chemical Properties

1-Piperidinocyclohexanecarbonitrile is a white crystalline solid.^[1] Its molecular structure consists of a cyclohexane ring and a piperidine ring attached to the same carbon atom, which also bears a nitrile group.

Chemical Identifiers and Properties

Property	Value	Source
IUPAC Name	1-(piperidin-1-yl)cyclohexane-1-carbonitrile	[2]
Synonyms	PCC, 1-(1-Cyanocyclohexyl)piperidine	[2] [3]
CAS Number	3867-15-0	[2]
Molecular Formula	C ₁₂ H ₂₀ N ₂	[2] [3]
Molecular Weight	192.3 g/mol	[2] [3]
Melting Point	67-68 °C	[4]
Solubility	Soluble in DMF (2 mg/ml), DMSO (3 mg/ml), and Ethanol (1 mg/ml). Soluble in a 1:4 solution of DMSO:PBS (pH 7.2) at 0.2 mg/ml.	[3]

While extensive crystallographic data providing precise bond lengths and angles for **1-Piperidinocyclohexanecarbonitrile** are not readily available in the public domain, the molecular structure is well-established through spectroscopic methods.

Spectroscopic Data

Detailed spectroscopic data for **1-Piperidinocyclohexanecarbonitrile** is crucial for its identification and characterization. Although complete peak lists are not consistently reported across all databases, the following summarizes the available information.

Mass Spectrometry

The mass spectrum of PCC is characterized by a prominent molecular ion peak and specific fragmentation patterns. Chemical ionization mass spectrometry reveals a unique (M+1)+, M+, and (M-1)+ ion pattern.[\[5\]](#) The fragmentation of piperidine derivatives under electron ionization is often initiated by the ionization of the nitrogen atom, leading to alpha-cleavage and the formation of a stable iminium ion.[\[6\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are used to confirm the structural integrity of PCC. While specific peak assignments are not widely published in comprehensive tables, the spectra are consistent with the known molecular structure.

Infrared (IR) Spectroscopy

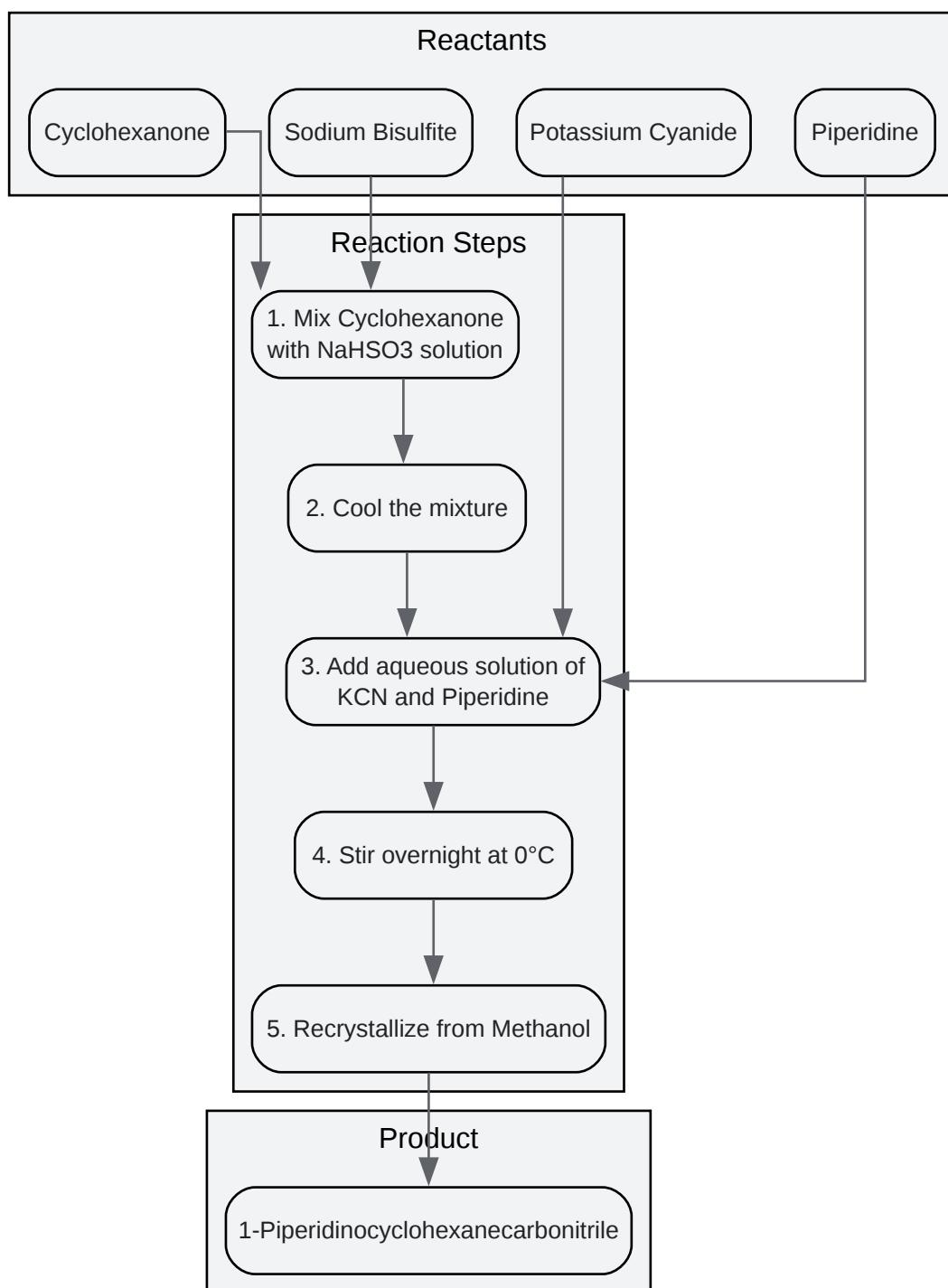
The IR spectrum of PCC would be expected to show characteristic absorption bands for the nitrile group ($\text{C}\equiv\text{N}$) and C-H bonds of the cyclohexane and piperidine rings. The nitrile stretch typically appears in the region of $2260\text{-}2240\text{ cm}^{-1}$.^[7]

Experimental Protocols

Synthesis of 1-Piperidinocyclohexanecarbonitrile

The synthesis of PCC is a well-documented procedure. The following protocol is adapted from established methods.^[4]

Materials:


- Cyclohexanone
- Sodium bisulfite (NaHSO_3)
- Potassium cyanide (KCN)
- Piperidine
- Methanol

Procedure:

- A solution of sodium bisulfite (3.3 mmol) in 2.5 mL of water is prepared.
- Cyclohexanone (3 mmol) is added to the sodium bisulfite solution.
- The solution is cooled, and a 2 mL aqueous solution containing potassium cyanide (3.3 mmol) and piperidine (3 mmol) is added.

- The reaction mixture is stirred overnight at 0°C.
- The resulting precipitate is collected and recrystallized from methanol to yield **1-Piperidinocyclohexanecarbonitrile**.

Logical Workflow for PCC Synthesis

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in the synthesis of **1-Piperidinocyclohexanecarbonitrile**.

Biological Activity and Toxicology

Toxicity

PCC is known to be a toxic compound. Studies in male Swiss Webster mice have determined the 4-hour acute intraperitoneal LD₅₀ to be 29.0 mg/kg, which is significantly more toxic than PCP (LD₅₀ of 79.0 mg/kg).[5]

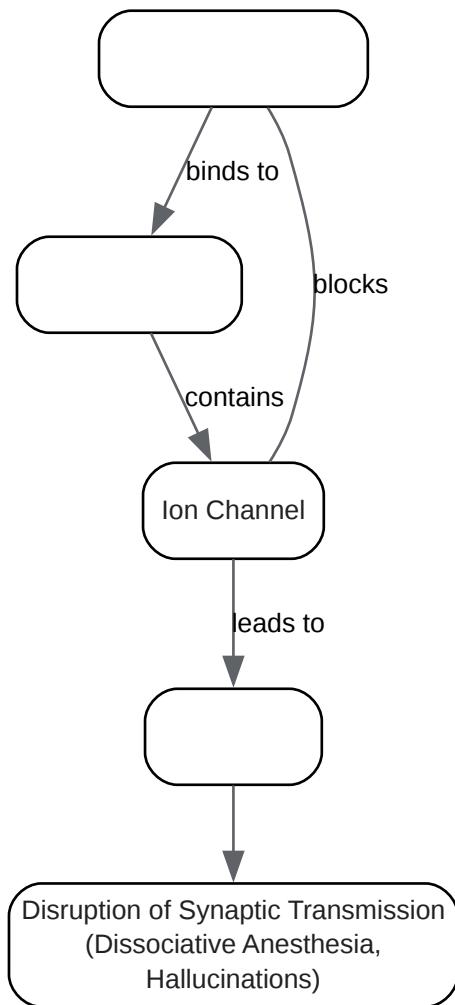
Comparative Acute Toxicity

Compound	LD ₅₀ (i.p., mg/kg) in mice	Source
1-Piperidinocyclohexanecarbonitrile (PCC)	29.0	[5]
Phencyclidine (PCP)	79.0	[5]
Pyrrolidino-cyclohexanecarbonitrile	36.5	[5]
Morpholino-cyclohexanecarbonitrile	39.0	[5]

Role as a Precursor to Phencyclidine (PCP)

The primary significance of PCC in the context of drug development and forensic science is its role as an immediate precursor in the synthesis of phencyclidine.[3][5] The reaction involves the addition of a Grignard reagent, typically phenylmagnesium bromide, to the nitrile group of PCC.

Conversion of PCC to PCP


[Click to download full resolution via product page](#)

Caption: The chemical transformation of PCC to PCP via a Grignard reaction.

Indirect Signaling Pathway via PCP

PCC itself is considered to be behaviorally inactive. However, its conversion to PCP is of high interest due to the potent psychoactive effects of PCP. PCP is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system.^[8] By blocking the ion channel of the NMDA receptor, PCP disrupts normal brain function, leading to its characteristic dissociative and hallucinogenic effects.

PCP's Mechanism of Action on the NMDA Receptor

[Click to download full resolution via product page](#)

Caption: A diagram illustrating the mechanism of action of PCP on the NMDA receptor.

Conclusion

1-Piperidinocyclohexanecarbonitrile is a compound of significant interest primarily due to its role as a precursor in the synthesis of phencyclidine. Its own toxicity and the psychoactive properties of its derivative underscore the importance of its study in forensic science and pharmacology. This guide has provided a detailed overview of its molecular structure, properties, synthesis, and the biological implications of its conversion to PCP. Further research to fully characterize its spectroscopic properties and potential direct biological activities would be beneficial to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PCP synthesis and effects: table of contents [erowid.org]
- 2. 1-Piperidinocyclohexanecarbonitrile | C12H20N2 | CID 62529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. benchchem.com [benchchem.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. Phencyclidine | C17H25N | CID 6468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Piperidinocyclohexanecarbonitrile (PCC)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b162700#molecular-structure-of-1-piperidinocyclohexanecarbonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com